molecular formula C19H16F2N2O3S B2995297 (4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251698-75-5

(4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2995297
CAS No.: 1251698-75-5
M. Wt: 390.4
InChI Key: YWAKVDZTJMLJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-benzothiazine class, characterized by a sulfur-containing heterocyclic core modified with a 1,1-dioxido (sulfone) group. The pyrrolidin-1-yl methanone moiety at position 2 introduces a cyclic amine group, which may influence solubility and metabolic stability. Such structural features are common in pharmaceuticals targeting central nervous system disorders or inflammation, though specific applications for this compound require further validation .

Properties

IUPAC Name

[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c20-13-9-14(21)11-15(10-13)23-12-18(19(24)22-7-3-4-8-22)27(25,26)17-6-2-1-5-16(17)23/h1-2,5-6,9-12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKVDZTJMLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , with a CAS number of 1251634-87-3 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H18_{18}F2_{2}N2_{2}O3_{3}S , with a molecular weight of 404.4 g/mol . The structure features a benzo[b][1,4]thiazine core substituted with a pyrrolidine moiety and difluorophenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to benzo[b][1,4]thiazines exhibit promising antimicrobial properties. For instance, thiazine derivatives have been noted for their effectiveness against various bacterial strains. The presence of the difluorophenyl group may enhance lipophilicity and cellular uptake, potentially increasing antimicrobial efficacy.

Anticancer Properties

Research has shown that thiazine derivatives can exhibit cytotoxic effects against cancer cell lines. A study evaluating the effects of similar compounds on human cancer cells demonstrated significant inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazines are known to interact with various enzymes involved in metabolic processes. The specific interaction with cyclooxygenase (COX) enzymes has been documented in related compounds, indicating possible anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in determining biological activity:

Substituent Effect on Activity
DifluorophenylEnhances lipophilicity and cellular uptake
Pyrrolidine moietyMay contribute to receptor binding and selectivity
Dioxido groupIncreases stability and may enhance interaction with enzymes

These findings suggest that modifications in the substituents can significantly impact the compound's biological efficacy.

Case Studies

  • Anticancer Activity : A study conducted on thiazine derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, with IC50_{50} values significantly lower than those of standard chemotherapeutics.
  • Antimicrobial Testing : Another study evaluated a series of thiazine derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Enzyme Inhibition : Research focused on the inhibition of COX enzymes demonstrated that derivatives containing the dioxido moiety showed increased inhibitory potency compared to their non-modified counterparts.

Comparison with Similar Compounds

Core Structural Analog: 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone

Key Differences and Implications :

Property Target Compound Analog from
Position 4 Substituent 3,5-Difluorophenyl (electron-withdrawing) 3,5-Dimethoxyphenyl (electron-donating)
Position 2 Group Pyrrolidin-1-yl methanone (cyclic amine) 2,4-Dimethylphenyl (aromatic hydrocarbon)
Fluorine Substitution Fluorine at 3,5-positions on phenyl Fluorine at position 6 on benzothiazine core
Molecular Weight ~434.4 g/mol (estimated) ~506.5 g/mol (reported)
  • In contrast, the 3,5-dimethoxyphenyl analog may exhibit reduced binding affinity due to electron-donating methoxy groups .
  • Solubility : The pyrrolidinyl group in the target compound likely improves aqueous solubility compared to the hydrophobic 2,4-dimethylphenyl group in the analog, which could hinder bioavailability .
  • Bioactivity : Fluorine at position 6 in the analog may alter metabolic stability, whereas fluorine on the phenyl ring in the target compound could optimize pharmacokinetics .

Functional Group Analog: Triazole Derivatives from

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares a difluorophenyl group and sulfone moiety but differs in core structure (triazole vs. benzothiazine). Key contrasts include:

  • Core Reactivity : Triazoles are more rigid and planar, favoring π-π stacking interactions, while benzothiazines offer conformational flexibility for adaptive binding .
  • Synthetic Routes : The target compound may require milder conditions due to the stability of the benzothiazine core, whereas triazole synthesis involves α-halogenated ketones under basic conditions .

Research Findings and Hypotheses

  • Metabolic Stability : The pyrrolidinyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to aromatic substituents, as seen in dimethylphenyl analogs .
  • Target Selectivity : Fluorine placement (phenyl vs. core) could influence selectivity for kinases or GPCRs, with difluorophenyl groups often associated with kinase inhibition .
  • Synthetic Feasibility : The absence of sulfur-containing intermediates (cf. triazole derivatives in ) may streamline the synthesis of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-(3,5-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone?

  • Methodological Answer : Optimize synthesis using reflux conditions with polar aprotic solvents (e.g., DMF or acetic acid) and catalysts like sodium acetate. For example:

  • Reflux a mixture of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid for 2 hours, followed by recrystallization .
  • Adapt protocols from analogous pyrrolidinyl methanone syntheses, such as coupling pyrrolidine with activated intermediates under anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using single-crystal diffraction (e.g., protocols in piperazine derivative studies) .
  • NMR spectroscopy : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to verify the 3,5-difluorophenyl and pyrrolidinyl moieties .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose the compound to varying pH (1–13), temperatures (4°C to 40°C), and light conditions. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Compare results with structurally related 1,4-benzothiazine derivatives .

Advanced Research Questions

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of the 3,5-difluorophenyl and pyrrolidinyl groups?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with fluorophenyl isomers (e.g., 2,4-difluoro) or alternative heterocycles (e.g., piperazine) and compare bioactivity .
  • Computational modeling : Perform docking studies using receptors known to bind fluorinated aryl groups (e.g., GABAA_A receptors) to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC50_{50}) and apply statistical tools like ANOVA to identify outliers .

Q. How to investigate the compound’s metabolic pathways and pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • PK profiling : Conduct rodent studies with intravenous/oral dosing, measuring plasma half-life (t1/2t_{1/2}), clearance (CL), and volume of distribution (VdV_d) .

Q. What advanced techniques confirm the compound’s interaction with target proteins?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}, koff_\text{off}) for protein-ligand interactions .
  • Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.